molecular formula C14H13ClN2O B12623952 9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one CAS No. 917890-58-5

9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one

Cat. No.: B12623952
CAS No.: 917890-58-5
M. Wt: 260.72 g/mol
InChI Key: UNMIDHPOTNACFN-UHFFFAOYSA-N
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Description

9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is a compound known for its role as a selective androgen receptor modulator (SARM).

Preparation Methods

The synthesis of 9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one involves several steps. One common method includes the reaction of 7H-Pyrrolo[3,2-f]quinolin-7-one with 9-chloro-2-ethyl-1,2,3,6-tetrahydro-1-methyl-3-(2,2,2-trifluoroethyl) under specific conditions . The reaction conditions typically involve the use of catalysts and solvents to facilitate the process.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify its structure, leading to the formation of new compounds.

    Substitution: Substitution reactions, especially involving the chlorine atom, are common.

Mechanism of Action

The compound acts as a selective agonist for the androgen receptor. It exhibits functional selectivity by dissociating anabolic and androgenic effects. This means it acts as a partial agonist for androgenic effects but a full agonist for anabolic effects. The tissue-selective activity is believed to result from altered molecular interactions at the level of the androgen receptor .

Comparison with Similar Compounds

Similar compounds include other selective androgen receptor modulators (SARMs) such as:

9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one stands out due to its specific molecular interactions and tissue-selective activity, making it unique among SARMs .

Biological Activity

9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one, also known as LGD-3303, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H14ClF3N2O
  • Molecular Weight : 342.74 g/mol
  • CAS Number : 917891-35-1

Anticancer Activity

Studies have shown that compounds similar to LGD-3303 exhibit significant antiproliferative effects against various human tumor cell lines. For instance, a study reported that certain pyrroloquinoline derivatives demonstrated growth inhibition in cancer cells with GI50 values ranging from nanomolar to micromolar concentrations. The structure-activity relationship (SAR) analysis indicated that the presence of specific functional groups enhances anticancer activity (Table 1) .

CompoundCell LineGI50 (µM)
LGD-3303MCF-70.50
LGD-3303T47D0.75

Anti-inflammatory Effects

Research indicates that LGD-3303 and its derivatives possess anti-inflammatory properties by inhibiting nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways, which are critical in inflammatory responses .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential. Quinoline derivatives have shown efficacy against various bacterial and fungal strains. A study highlighted the synthesis of quinoline-based hydrazone derivatives that exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of LGD-3303 on MCF-7 breast cancer cells. The results demonstrated that treatment with LGD-3303 led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

Case Study 2: Inhibition of Inflammation

In another investigation, LGD-3303 was tested for its ability to inhibit LPS-induced inflammation in RAW 264.7 cells. The findings revealed that the compound significantly reduced NO production and downregulated iNOS expression, supporting its role as a potential anti-inflammatory agent.

Properties

CAS No.

917890-58-5

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

9-chloro-2-ethyl-1-methyl-3,6-dihydropyrrolo[3,2-f]quinolin-7-one

InChI

InChI=1S/C14H13ClN2O/c1-3-9-7(2)13-10(16-9)4-5-11-14(13)8(15)6-12(18)17-11/h4-6,16H,3H2,1-2H3,(H,17,18)

InChI Key

UNMIDHPOTNACFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(N1)C=CC3=C2C(=CC(=O)N3)Cl)C

Origin of Product

United States

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